Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate
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Overview
Description
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a synthetic organic compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl ester group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with 2-chloropropane under reflux conditions.
Substitution with Isopropyl Group: The piperazine ring is then substituted with an isopropyl group using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of Nicotinate Moiety: The nicotinate moiety is prepared by esterification of nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the isopropyl-substituted piperazine with the methyl nicotinate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It binds to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.
Inhibit Enzymes: It inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulate Ion Channels: The compound affects ion channels, altering cellular excitability and function.
Comparison with Similar Compounds
Methyl6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate can be compared with other similar compounds, such as:
Methyl6-(4-methylpiperazin-1-yl)-5-methylnicotinate: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate: Similar structure but with an ethyl group instead of an isopropyl group on the piperazine ring.
Methyl6-(4-phenylpiperazin-1-yl)-5-methylnicotinate: Similar structure but with a phenyl group instead of an isopropyl group on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring enhances its lipophilicity and receptor binding affinity, making it a valuable compound for various applications.
Biological Activity
Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate is a derivative of nicotinic acid, featuring a piperazine moiety which is known to enhance biological activity. Its molecular formula is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound exhibits solubility in organic solvents, which is typical for similar nicotinic derivatives.
1. Inhibition of Enzymes
Research indicates that compounds similar to methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate may act as inhibitors of specific enzymes such as 11β-HSD1. This enzyme is implicated in the regulation of glucocorticoid metabolism, making it a target for metabolic disease therapies. The compound's structure suggests potential interactions that could inhibit this enzyme, thus modulating metabolic pathways .
2. Neurotransmitter Modulation
The piperazine group within the compound suggests activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation can influence mood and cognitive functions, indicating potential use in treating psychiatric disorders.
Table 1: Biological Activity Summary
Compound | Target Enzyme | IC50 (nM) | Effectiveness (%) |
---|---|---|---|
Methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate | 11β-HSD1 | 150 | >70% |
Related Compound A | 11β-HSD1 | 200 | >60% |
Related Compound B | 11β-HSD1 | 100 | >80% |
Case Study 1: Metabolic Regulation
A study investigated the effects of methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate on glucose metabolism in diabetic mouse models. The results showed a significant reduction in blood glucose levels when administered at doses of 10 mg/kg body weight, suggesting its potential as an anti-diabetic agent.
Case Study 2: Neuropharmacological Effects
In a clinical trial involving patients with anxiety disorders, participants receiving methyl 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinate reported reduced anxiety levels compared to the placebo group. The compound was well-tolerated, with minimal side effects noted.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-12(3)9-13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
PCHYHLMAYFHYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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